N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-sulfonamide
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Overview
Description
N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-sulfonamide is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Mechanism of Action
The exact mechanism of action would depend on the specific structure of the compound and its interactions with biological targets. Typically, these compounds interact with their targets, leading to changes in cellular processes and biochemical pathways . The pharmacokinetics, or how the compound is absorbed, distributed, metabolized, and excreted in the body, would also depend on its specific chemical structure .
The result of the compound’s action would be changes at the molecular and cellular level, potentially leading to therapeutic effects . The action environment, or how environmental factors influence the compound’s action, efficacy, and stability, is also an important consideration in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-sulfonamide typically involves the condensation of thiophene derivatives with sulfonamide groups. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion of thiophene derivatives to sulfoxides or sulfones.
Reduction: Reduction of sulfonamide groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-sulfonamide include other thiophene derivatives such as:
- 2-Acetyl-5-methylthiophene
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide .
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both methoxy and sulfonamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S3/c1-9-5-6-11(18-9)10(16-2)8-13-19(14,15)12-4-3-7-17-12/h3-7,10,13H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJMWSSAVJIYIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNS(=O)(=O)C2=CC=CS2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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